2,2-Dimethyl-5-hydroxy-1-pyrrolidinyloxy
CAS No.: 55482-03-6
Cat. No.: VC1754231
Molecular Formula: C6H12NO2
Molecular Weight: 130.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55482-03-6 |
---|---|
Molecular Formula | C6H12NO2 |
Molecular Weight | 130.16 g/mol |
Standard InChI | InChI=1S/C6H12NO2/c1-6(2)4-3-5(8)7(6)9/h5,8H,3-4H2,1-2H3 |
Standard InChI Key | CZKWVFPVOOTCDG-UHFFFAOYSA-N |
SMILES | CC1(CCC(N1[O])O)C |
Canonical SMILES | CC1(CCC(N1[O])O)C |
Introduction
Chemical Structure and Properties
2,2-Dimethyl-5-hydroxy-1-pyrrolidinyloxy is a cyclic nitroxide radical with the molecular formula C6H12NO2 and a monoisotopic molecular weight of 130.0868 Da . The structure consists of a five-membered pyrrolidine ring containing an aminoxyl (nitroxide) radical group and a hydroxyl group at the 5-position, with two methyl groups at the 2-position providing steric hindrance that stabilizes the radical. This compound is also identified in chemical databases with the PubChem CID 3035043 .
The compound's chemical properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C6H12NO2 |
Molecular Weight | 130.16 g/mol |
IUPAC Name | 2,2-Dimethyl-5-hydroxy-1-pyrrolidinyloxy |
Synonyms | DMPO-OH, 1-Pyrrolidinyloxy, 5-hydroxy-2,2-dimethyl- |
CAS Registry Number | 55482-03-6 |
Chemical Structure | Five-membered pyrrolidine ring with N-O- radical and C5-OH group |
The compound exhibits distinct spectroscopic characteristics when analyzed by ESR, producing a quartet signal with an intensity ratio of 1:2:2:1 and hyperfine splitting constants of aN = aH = 14.9 Gauss . This characteristic spectral pattern serves as a specific fingerprint for hydroxyl radical detection in biological and chemical systems.
Analytical Applications
Electron Spin Resonance Spectroscopy
The primary analytical application of 2,2-Dimethyl-5-hydroxy-1-pyrrolidinyloxy lies in ESR spectroscopy. As a spin-trapped adduct, it provides a means to detect and quantify transient hydroxyl radicals that would otherwise be difficult to measure directly due to their extremely short half-lives . The characteristic quartet signal with 1:2:2:1 intensity ratio makes this compound an excellent marker for hydroxyl radical formation.
ESR spectroscopy utilizing this compound typically employs the following experimental parameters:
Parameter | Typical Value/Setting |
---|---|
Hyperfine Splitting | aN = aH = 14.9 Gauss |
Signal Pattern | Quartet (1:2:2:1 intensity ratio) |
Microwave Frequency | 9-10 GHz (X-band) |
Modulation Amplitude | 0.5-1.0 Gauss |
Temperature | Room temperature (298 K) |
Detection Limit | Submicromolar range |
Modern ESR techniques utilizing loop gap resonators have enhanced sensitivity for detecting this compound in biological samples, allowing measurement of spontaneous oxygen radical production in systems such as isolated rat pancreatic islets .
Gas Chromatography-Mass Spectrometry
2,2-Dimethyl-5-hydroxy-1-pyrrolidinyloxy can also be analyzed using GC-MS techniques, particularly with derivatization. The Human Metabolome Database (HMDB) contains predicted GC-MS spectral data for this compound when derivatized with tertiary butyldimethylsilyl (TBDMS) groups . This allows for an alternative method of detection and quantification beyond ESR spectroscopy.
The GC-MS analysis typically employs the following conditions:
Condition | Specification |
---|---|
Ionization Mode | Positive |
Ionization Energy | 70 eV |
Chromatography Type | Gas Chromatography Column (GC) |
Instrument Type | Single quadrupole |
Mass Resolution | 0.0001 Da |
Derivative Type | TBDMS_1_1 |
It should be noted that the GC-MS spectrum in databases is often predicted rather than experimentally determined, which necessitates caution when using this data for identification purposes .
Biological and Chemical Significance
Limitations in Free Radical Detection
Despite its utility, several limitations and considerations must be acknowledged when using 2,2-Dimethyl-5-hydroxy-1-pyrrolidinyloxy as a marker for hydroxyl radical detection:
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Superoxide can destroy the preformed hydroxyl radical spin-trapped adduct (DMPO-OH), potentially leading to underestimation of hydroxyl radical production .
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The formation of DMPO-OH adduct can be diminished by hydroxyl radical scavengers such as ethanol, dimethylsulfoxide, and dimethylthiourea, which may interfere with detection in complex biological systems .
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Iron chelators and chelating agents in buffers can attenuate the signal, suggesting that metal ion interactions play an important role in the chemistry of this compound .
These limitations highlight the importance of including appropriate controls when using this compound for free radical detection and interpretation of results in the broader context of oxidative stress research.
Chemical Reactions and Transformations
The chemical behavior of 2,2-Dimethyl-5-hydroxy-1-pyrrolidinyloxy includes various transformations and reactions that are important for understanding its role in spin trapping and radical chemistry.
Tautomerization and Related Structures
Research has revealed that related compounds such as 1-hydroxy-5,5-dimethyl-1-pyrrolid-2-one (HDMPN), which has a hydroxamic acid structure, can exist in equilibrium with 2-hydroxy-5,5-dimethyl-1-pyrroline-N-oxide (HDMPO), a tautomer . These structural relationships have been elucidated through temperature-dependent NMR spectra and careful analysis of fragmentation patterns in mass spectrometry.
The tautomeric equilibrium and related structures are particularly relevant for understanding the reactivity and transformation pathways of DMPO-based spin adducts in various chemical environments. The hydroxamic acid structure provides a basis for complex formation with metal ions, particularly Fe³⁺, which generates a characteristic absorbance at 520 nm .
Reactions with Reactive Oxygen Species
Beyond its formation from hydroxyl radicals, 2,2-Dimethyl-5-hydroxy-1-pyrrolidinyloxy can undergo further reactions with other reactive oxygen species. Of particular importance is its interaction with superoxide (O₂⁻), which can destroy the preformed hydroxyl radical spin-trapped adduct . This destruction can occur at high concentrations of superoxide or at lower concentrations in the presence of thiol-containing compounds.
This reactivity towards superoxide has significant implications for spin trapping experiments in biological systems, where multiple reactive oxygen species may be present simultaneously. The potential for artifact formation or signal attenuation must be considered when interpreting ESR results involving this compound.
Applications in Research
Studies on Oxidative Stress
2,2-Dimethyl-5-hydroxy-1-pyrrolidinyloxy has been extensively employed in research on oxidative stress in various biological systems. Its formation serves as an important indicator of hydroxyl radical generation or hydrogen peroxide production, depending on the specific experimental conditions and control studies .
The compound's application in pancreatic islet research has provided insights into spontaneous oxygen radical production in these tissues, with implications for understanding the pathogenesis of diabetes and related disorders . The development of sensitive detection technologies using this compound has expanded our ability to measure oxygen radical production in islet homogenates under pathologic conditions.
Detection Methods and Sensitivity
The detection of 2,2-Dimethyl-5-hydroxy-1-pyrrolidinyloxy requires sophisticated analytical techniques due to its radical nature and relatively low concentration in biological samples. The primary detection method remains ESR spectroscopy, but advances in instrumentation and methodology have enhanced our ability to detect and quantify this compound.
Advanced ESR Technologies
Modern ESR technologies, including state-of-the-art loop gap resonators, have significantly improved the sensitivity for detecting this compound . These technological advancements have enabled direct measurement of spontaneous oxygen radical production in small biological samples, such as isolated pancreatic islets, which would have been challenging with earlier instrumentation.
The sensitivity of detection methods is affected by various factors:
Factor | Effect on Detection |
---|---|
Sample Size | Signal amplitude decreases with decreasing amount of sample |
Scavengers | Hydroxyl radical scavengers diminish signal formation |
Metal Ions | Iron chelators can attenuate signal formation |
Buffer Composition | Chelex-treated buffers may reduce signal intensity |
Enzyme Inhibitors | Catalase eliminates signal in a concentration-dependent manner |
Superoxide | Can destroy preformed DMPO-OH adduct |
Understanding these factors is essential for optimizing detection protocols and interpreting results accurately in complex biological systems.
Mass Spectrometry Approaches
While ESR remains the primary detection method, mass spectrometry approaches provide complementary information about this compound and related structures. GC-MS with appropriate derivatization can be used for analysis, and the fragmentation patterns observed in mass spectrometry have provided valuable insights into the tautomeric equilibria of related compounds .
The predicted GC-MS spectrum of the TBDMS-derivatized compound is available in the Human Metabolome Database, providing reference data for identification purposes . However, it is important to note that predicted spectra should be used with caution and further evidence is generally required to confirm identification.
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